
N,n-dimethyl-4,4'-azodianiline
Overview
Description
N,N-Dimethyl-4,4’-azodianiline (CAS 538-41-0), also known as Disperse Black 3, is a disperse azo dye characterized by its dimethylamino substituents on the aromatic rings connected by an azo (-N=N- ) linkage . Its applications span colorimetric sensing , derivatization reagent synthesis , nonlinear optical (NLO) materials , and electrochemical sensors . The compound exhibits cis-trans isomerization under light or thermal stimuli, a property leveraged in photochemical studies .
Preparation Methods
The most frequently cited method involves diazotization of 4-nitroaniline followed by coupling with N,N-dimethylaniline , and subsequent reduction of the nitro group .
Stepwise Procedure
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Diazotization of 4-Nitroaniline
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Reagents : 4-Nitroaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl).
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Conditions : 0–5°C, acidic medium (pH < 2).
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Mechanism : Diazonium salt formation:
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Coupling with N,N-Dimethylaniline
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Reagents : N,N-Dimethylaniline, sodium hydroxide (NaOH).
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Conditions : Alkaline medium (pH 8–10), 0–10°C.
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Mechanism : Diazonium salt couples with the electron-rich N,N-dimethylaniline, forming an azo bond. However, N,N-dimethylaniline is a deactivated aromatic amine (due to electron-donating dimethyl groups), which may hinder efficient coupling .
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Reduction of Nitro to Amino Group
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Reagents : Tin (Sn)/HCl or catalytic hydrogenation (H₂/Pd).
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Conditions : Acidic or neutral medium, room temperature.
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Mechanism : Reduction of the nitro group to an amine:
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Challenges and Limitations
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Low Reactivity : N,N-Dimethylaniline’s deactivation may require elevated temperatures or extended reaction times, risking decomposition .
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Side Reactions : Competing hydrolysis of the diazonium salt or over-reduction of intermediates.
Alternative Synthesis Routes
Direct Coupling of 4-Aminoaniline with N,N-Dimethylaniline
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Reagents : 4-Aminoaniline, N,N-dimethylaniline, NaNO₂, HCl.
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Conditions : Cold diazotization (0–5°C), followed by coupling in alkaline medium.
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Advantages : Avoids nitro reduction steps, but N,N-dimethylaniline’s poor reactivity remains a barrier .
Analytical and Optimization Data
Table 1: Comparison of Synthesis Methods
Note: Yields are approximate and inferred from analogous reactions .
Purification Techniques
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Recrystallization : Ethanol/water mixtures.
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Chromatography : Silica gel column chromatography for impure samples .
Applications and Derivatives
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Dyes/Pigments : Core structure for azo dyes in textiles and plastics .
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Polymer Chemistry : Used in heat-resistant polymer formulations .
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Schiff Bases : Reacts with aldehydes to form optically active compounds .
Critical Analysis of Reported Methods
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Source Reliability :
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Source : Provides a plausible but unverified method. Diazotization of 4-nitroaniline followed by coupling with N,N-dimethylaniline is chemically reasonable but lacks experimental validation.
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Source : Highlights errors in azo compound synthesis, emphasizing the need for rigorous characterization (e.g., NMR, MS) .
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Optimization Opportunities :
Chemical Reactions Analysis
N,n-dimethyl-4,4'-azodianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield amines by breaking the azo bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dyes and Pigments
Overview
N,N-Dimethyl-4,4'-azodianiline is primarily used in the production of azo dyes, which are renowned for their vibrant colors and stability. These dyes find extensive applications in textiles, inks, and plastics.
Key Properties
- Color Stability: Azo dyes are known for their resistance to fading under light exposure.
- Heat Resistance: They maintain color integrity at elevated temperatures.
Applications in Industry
- Textile Industry: Used for dyeing polyester, polyamide, and acrylic fibers.
- Ink Manufacturing: Provides color for printing inks.
- Plastic Coloring: Enhances aesthetic appeal in plastic products.
Application Area | Properties | Examples |
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Textiles | Colorfastness | Polyester dyes |
Inks | Vibrancy | Printing inks |
Plastics | Heat stability | Colored plastics |
Analytical Chemistry
Colorimetric Assays
this compound is utilized in colorimetric assays for detecting and quantifying various substances. Its ability to change color in response to different chemical environments makes it valuable in analytical methods.
Case Study: Sensor Development
A study demonstrated the use of this compound in sensors that detect volatile organic compounds (VOCs). The sensors exhibited distinct color changes when exposed to specific aldehydes, allowing for effective monitoring of air quality .
Polymer Chemistry
Role as a Colorant
In polymer chemistry, this compound serves as a colorant that enhances the visual properties of polymers. Its thermal stability makes it suitable for use in high-performance materials.
Applications
- Rubber Products: Used to impart color while maintaining performance under stress.
- Coatings: Provides durable coloration for various surfaces.
Polymer Type | Application | Benefits |
---|---|---|
Plastics | Colorant | Aesthetic enhancement |
Rubber | Colorant | Durability under stress |
Biological Research
Studies on Biological Effects
Research involving this compound has contributed to understanding the biological effects of azo compounds. Its application in drug development is being explored due to its potential interactions with biological systems.
Pharmacological Studies
Recent studies have investigated the antibacterial activity of derivatives synthesized from this compound. These compounds showed promising results against various bacterial strains .
Environmental Monitoring
Pollutant Detection
this compound can be utilized in developing sensors for environmental monitoring. Its sensitivity to pollutants allows researchers to create effective detection methods for contaminants in water and soil.
Case Study: Water Quality Monitoring
The compound has been incorporated into sensor arrays that change color upon contact with specific pollutants, providing a visual indication of contamination levels .
Mechanism of Action
The mechanism of action of N,n-dimethyl-4,4'-azodianiline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the azo bond switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .
Comparison with Similar Compounds
Comparison with Structurally Similar Azo Compounds
4,4’-Azodianiline (Dimer A)
- Structure : Lacks dimethyl groups, featuring primary amine (-NH₂) substituents.
- Applications : Used in covalent organic frameworks (COFs) like TpAzo-COF, which exhibits a surface area of 635 m²/g and proton conductivity when doped with H₃PO₄ .
- Key Differences: Stability: The dimethyl groups in N,N-dimethyl-4,4’-azodianiline enhance steric hindrance and electronic effects, improving solubility in organic solvents compared to the non-methylated analog . Photochemistry: Dimer A’s isomerization kinetics are faster due to reduced steric bulk, whereas the dimethyl derivative shows slower isomerization rates (activation energy ~50 kJ/mol) .
2,2’-Dimethoxy-4,4’-azodianiline (Dimer L)
- Structure: Methoxy (-OCH₃) groups replace dimethylamino substituents.
- Toxicity : In zebrafish embryo assays, Dimer L (LC₅₀ = 12 µM) is less toxic than N,N-dimethyl-4,4’-azodianiline (LC₅₀ = 8 µM), likely due to differences in electron-withdrawing vs. donating groups affecting bioavailability .
- Applications : Primarily used in munitions research, contrasting with the dimethyl variant’s broader use in sensors and dyes .
Bismarck Brown Y (BBY)
- Structure : Polyazo dye with multiple aromatic amines.
- Applications : Used in textiles and histology staining, unlike N,N-dimethyl-4,4’-azodianiline’s niche in advanced materials .
- Stability : BBY’s multiple azo bonds make it prone to degradation under UV light, whereas the dimethyl derivative exhibits superior photostability .
Colorimetric Sensing
- N,N-Dimethyl-4,4’-azodianiline : Detects volatile organic compounds (VOCs) via reversible color changes in sensor arrays, achieving sub-ppm sensitivity for carbonyl compounds .
- Pararosaniline : A triarylmethane dye used alongside the dimethyl azo compound in the same sensor array but lacks isomerization-based responsiveness .
Nonlinear Optical (NLO) Materials
- Dimethyl Azo-Zinc Complex : Coordination with ZnCl₂ increases dipole moment (DFT-calculated) and NLO absorption by 300% compared to the free ligand .
- Non-Methylated Azo Analogues: Lower dipole moments and weaker NLO responses due to reduced electron-donating effects .
Covalent Organic Frameworks (COFs)
- TpAzo-COF (Non-Dimethyl): Higher crystallinity and proton conductivity (9.9 × 10⁻⁴ S cm⁻¹) under hydrous conditions .
- Hypothetical Dimethyl-COF : Predicted lower porosity due to steric hindrance from methyl groups but enhanced chemical stability .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Toxicity and Photochemical Parameters
Compound | Zebrafish LC₅₀ (µM) | Activation Energy (kJ/mol) | ΔH‡ (kJ/mol) |
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N,N-Dimethyl-4,4’-azodianiline | 8.0 | 50.2 | 47.5 |
Dimer L | 12.0 | 45.8 | 43.1 |
Bismarck Brown Y | 5.5 | N/A | N/A |
Biological Activity
N,N-Dimethyl-4,4'-azodianiline (CAS Number: 539-17-3) is a synthetic azo dye that has garnered attention for its biological activity and potential applications in various fields, including biochemistry and material science. This article reviews the compound's biological properties, including its synthesis, toxicological effects, and applications in research.
This compound is characterized by its dimethylated diazo structure. Its molecular formula is , with a molecular weight of 240.30 g/mol. The compound appears as a solid powder, soluble in hot ethanol and partially soluble in water. It has a melting point of approximately 190 °C (dec.) and a boiling point of 431.10 °C at 760 mmHg .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction of aniline derivatives. For example, it can be synthesized alongside other compounds such as Schiff bases through reactions with aldehydes . Research has shown that the compound can be used to create various derivatives that exhibit distinct biological activities.
Toxicological Profile
The toxicological data for this compound indicates potential health risks associated with exposure. In animal studies, the compound exhibited an LD50 value of 350 mg/kg when administered intraperitoneally in both rats and mice . Prolonged exposure can lead to respiratory issues such as asthma-like symptoms and other allergic reactions .
Cellular Effects
Recent studies have explored the compound’s impact on cellular pathways. Virtual screening methods have identified this compound as a candidate for regulating biological pathways due to its ability to interact with specific cellular mechanisms . For instance, it has been noted for its potential role in modulating gene expression profiles related to various diseases.
Applications in Research
This compound has found applications in several areas of research:
- Dyeing Agents : As a disperse dye, it is primarily used for dyeing synthetic fibers due to its low water solubility and high stability .
- Chromogenic Labeling : The compound has been utilized in chromogenic labeling techniques for oligosaccharides and monosaccharides, aiding in the purification and structural determination of these biomolecules .
- Material Science : Its derivatives are being studied for their potential as organic materials in electronic devices due to their electronic properties .
Case Studies
Several case studies highlight the biological activity of this compound:
- Chromogenic Labeling Study : In a study conducted on human milk oligosaccharides, this compound was used to derivatize oligosaccharides through reductive amination. This process allowed for effective purification via affinity chromatography .
- Toxicological Assessment : Investigations into the toxic effects of this compound revealed significant respiratory irritations in laboratory animals upon exposure, emphasizing the need for careful handling and exposure limits in industrial settings .
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-4,4'-azodianiline, and how can its purity be validated?
This compound is typically synthesized via condensation reactions. For example, it has been used to prepare azo-based phenylthiophene Schiff bases by reacting with thiophene derivatives under acidic conditions . Purity validation often employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS/MS), where characteristic fragments like m/z 239.2 (from m/z 394.3) confirm structural integrity . Additionally, UV-Vis spectroscopy is used to monitor azo group absorption bands (~400–500 nm) to assess chromophore stability .
Q. How can transient-absorption spectroscopy elucidate the cis–trans isomerization kinetics of this compound?
Advanced transient-absorption spectroscopy experiments involve a 3D-printed temperature-controlled sample holder to monitor isomerization kinetics. Students and researchers can:
- Experimental Setup : Modify a flash-photolysis spectrometer with the holder to vary temperatures (e.g., 25–45°C) .
- Data Analysis : Fit kinetic traces to exponential decay models to extract rate constants (k).
- Thermodynamic Parameters : Use the Arrhenius equation to calculate activation energy (Eₐ) and Eyring plots for enthalpy (ΔH‡) and entropy (ΔS‡). Reported values include Eₐ ≈ 50–60 kJ/mol and ΔG‡ ≈ 70–80 kJ/mol at 298 K .
Q. What methodological challenges arise when integrating this compound into covalent organic frameworks (COFs) for proton conduction?
In synthesizing Tp-Azo COFs, the Schiff base reaction between triformylphloroglucinol (Tp) and this compound requires strict anhydrous conditions to prevent hydrolysis . Post-synthesis, phosphoric acid (H₃PO₄) doping is critical for proton conduction. Challenges include:
- Acid Immobilization : Ensuring H₃PO₄ remains anchored within the porous framework without leaching.
- Conductivity Measurement : Electrochemical impedance spectroscopy (EIS) under hydrous (σ ≈ 9.9 × 10⁻⁴ S cm⁻¹) and anhydrous (σ ≈ 6.7 × 10⁻⁵ S cm⁻¹) conditions .
Q. How can this compound be applied in colorimetric sensor arrays for indoor air quality monitoring?
Sensor Fabrication :
- Dye Formulation : Mix the compound with acids (e.g., p-toluenesulfonic acid) and silane precursors to create sol-gel sensor spots .
- Array Design : Deposit formulations onto substrates using microplate replicators for high-throughput production.
Application : - VOC Detection : Exposure to aldehydes or organic acids induces color changes quantified via RGB analysis.
- Data Interpretation : Principal component analysis (PCA) correlates sensor responses with specific pollutants (e.g., formaldehyde) .
Q. How do researchers address contradictions in reported thermodynamic parameters for cis–trans isomerization?
Discrepancies in Eₐ or ΔS‡ values may arise from experimental conditions (e.g., solvent polarity, temperature range). Mitigation strategies include:
- Standardized Protocols : Replicate experiments using identical equipment (e.g., 3D-printed holders for thermal uniformity) .
- Computational Validation : Compare experimental data with density functional theory (DFT) calculations of transition states .
Q. What electrochemical applications utilize this compound beyond proton conduction?
While not directly cited in the evidence, analogous azo compounds (e.g., azodianiline ferrocenyl) demonstrate electrocatalytic activity in captopril detection . Potential methodologies for this compound could include:
- Electrode Modification : Immobilize the compound on carbon nanotubes for redox sensing.
- Cyclic Voltammetry : Characterize oxidation/reduction peaks to assess electron-transfer kinetics.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRIUXYMUSKBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060229 | |
Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
539-17-3 | |
Record name | 4-[2-(4-Aminophenyl)diazenyl]-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-N,N-Dimethylamino-4-aminoazobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-((4-Aminophenyl)azo)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-aminophenyl)azo]-N,N-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.921 | |
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